3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid
Overview
Description
“3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” is a versatile chemical compound used in scientific research. Its unique properties make it valuable for studying drug synthesis, organic chemistry, and catalysis reactions12.
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. However, similar compounds have been synthesized using various methods, such as palladium-catalyzed cross-couplings3.Molecular Structure Analysis
The molecular structure of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” is not explicitly provided in the search results. However, similar compounds have been analyzed, and their structures have been determined4567.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid”. However, similar compounds have been used in various chemical reactions, including Suzuki–Miyaura coupling8 and protodeboronation9.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly provided in the search results. However, similar compounds have been analyzed for their properties511.Safety And Hazards
The safety and hazards associated with “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly mentioned in the search results. However, similar compounds have been analyzed for their safety and hazards1213.
Future Directions
The future directions for the research and application of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly mentioned in the search results. However, similar compounds have been discussed for their potential future applications14.
Please note that the information provided is based on the available search results and may not fully cover all aspects of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid”. For more detailed information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-2-1-5(10(12)13)6(3-9(15)16)7(8)4-14/h1-2,10H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFLPKJKECPUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)CC(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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